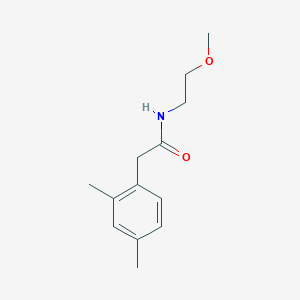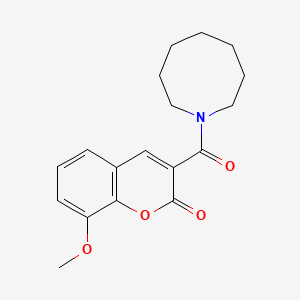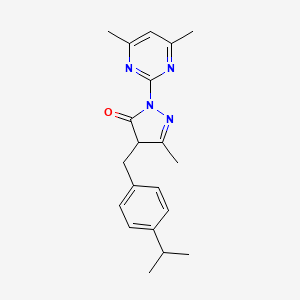
1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of anxiety, depression, and other neurological disorders. In neuroscience, it has been used as a tool to study the role of GABA receptors in the brain. In pharmacology, it has been studied for its potential to modulate the activity of various ion channels, including GABA-A and TRPV1 receptors.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane involves its interaction with GABA-A and TRPV1 receptors. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the brain. By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. TRPV1 receptors are ion channels that are involved in the perception of pain and temperature. By modulating the activity of these channels, this compound has been shown to have analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its interaction with GABA-A and TRPV1 receptors. By enhancing the inhibitory effects of GABA, it produces anxiolytic and sedative effects. By modulating the activity of TRPV1 channels, it produces analgesic effects. However, the exact biochemical and physiological effects of this compound may vary depending on the specific experimental conditions and the dosage used.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane in lab experiments is its specificity for GABA-A and TRPV1 receptors. This allows researchers to study the effects of these receptors in a controlled manner. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar effects. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for the study of 1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane. One direction is to further investigate its potential as a drug candidate for the treatment of anxiety, depression, and other neurological disorders. Another direction is to study its effects on other ion channels and receptors, such as the glycine receptor and the NMDA receptor. Additionally, future studies could focus on optimizing the synthesis method and improving the solubility of the compound to make it more suitable for experimental use.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane involves the reaction between 4-fluorobenzyl chloride, isopropylamine, and isopropoxyacetyl chloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dichloromethane or tetrahydrofuran. The yield of the synthesis is typically around 60-70%.
Propriétés
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-2-propan-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O2/c1-15(2)19-13-23(20(24)14-25-16(3)4)11-5-10-22(19)12-17-6-8-18(21)9-7-17/h6-9,15-16,19H,5,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQWKGBDAHRGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5371662.png)

![3-(allylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5371665.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371670.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5371677.png)
![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)

![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5371709.png)
![N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5371721.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5371733.png)
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5371754.png)

